molecular formula C22H18O5 B11967723 4H-Naphtho[1,2-b]pyran-4-one, 2-(3,4,5-trimethoxyphenyl)- CAS No. 89504-52-9

4H-Naphtho[1,2-b]pyran-4-one, 2-(3,4,5-trimethoxyphenyl)-

Cat. No.: B11967723
CAS No.: 89504-52-9
M. Wt: 362.4 g/mol
InChI Key: ZTEFMPWLDDKYMW-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)-4H-benzo[h]chromen-4-one is a methoxyflavone, a type of flavonoid characterized by the presence of multiple methoxy groups. This compound is known for its diverse biological activities and potential therapeutic applications. It is structurally related to flavones, which are widely studied for their pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromen-4-one typically involves the Claisen-Schmidt condensation followed by the Algar-Flynn-Oyamada reaction. The Claisen-Schmidt condensation is carried out between 3,4,5-trimethoxybenzaldehyde and a suitable ketone under basic conditions to form the intermediate chalcone. This intermediate then undergoes cyclization in the presence of an oxidizing agent to yield the desired chromen-4-one derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)-4H-benzo[h]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Comparison with Similar Compounds

2-(3,4,5-Trimethoxyphenyl)-4H-benzo[h]chromen-4-one is unique due to its multiple methoxy groups, which enhance its biological activity. Similar compounds include:

These compounds share some structural similarities but differ in their specific biological activities and therapeutic applications.

Properties

CAS No.

89504-52-9

Molecular Formula

C22H18O5

Molecular Weight

362.4 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)benzo[h]chromen-4-one

InChI

InChI=1S/C22H18O5/c1-24-19-10-14(11-20(25-2)22(19)26-3)18-12-17(23)16-9-8-13-6-4-5-7-15(13)21(16)27-18/h4-12H,1-3H3

InChI Key

ZTEFMPWLDDKYMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3

Origin of Product

United States

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